4,4'-Bis(4-aminophenoxy)biphenyl
Overview
Description
4,4’-Bis(4-aminophenoxy)biphenyl is a biphenyl derivative characterized by two aminophenoxy groups attached at the para positions. This compound has a rigid biphenyl core and flexible phenyl ether bridges, making it a versatile building block in the synthesis of polyimides, covalent organic frameworks, and other advanced materials .
Mechanism of Action
Target of Action
It is known that bapb is a monomer used in the production of polyimides . Polyimides have applications in various fields such as biomaterials, fuel cells, and covalent organic frameworks (COFs) .
Mode of Action
BAPB has a rigid biphenyl core and flexible phenyl ether bridges . This structure allows it to be used in the production of polyimide aerogels, which have fully bendable flexibility and high compression . Furthermore, BAPB can be crosslinked with aldehydes to form COFs for sensing nitro-substituted aromatic compounds via a photo-induced charge transfer mechanism .
Biochemical Pathways
Its use in the production of polyimides and cofs suggests that it may play a role in the synthesis and crosslinking processes of these materials .
Pharmacokinetics
It is known that bapb is soluble in dmso at 25°c .
Result of Action
The molecular and cellular effects of BAPB’s action are primarily observed in its applications. For instance, polyimide aerogels derived from BAPB have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells . These aerogels are promising for use as coatings for biomedical devices and filaments for 3D printed implants .
Action Environment
It is known that bapb has good thermal and chemical stability, which suggests that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks for sensing nitro-substituted aromatic compounds via photo-induced charge transfer mechanism .
Cellular Effects
It has been shown to exhibit excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells . These polyimides are promising to use as coatings for biomedical devices and filaments for 3D printed implants .
Molecular Mechanism
It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks . This suggests that it may interact with biomolecules through covalent bonding.
Temporal Effects in Laboratory Settings
It is known that this compound is used as an intermediate for the preparation of polyimides . These polyimides have been shown to have fully bendable flexibility and high compression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Bis(4-aminophenoxy)biphenyl typically involves a two-step process:
Condensation Reaction: Biphenol and p-nitrochlorobenzene are used as starting materials. Under nitrogen protection, a salt-forming agent and a strong-polarity aprotic solvent are added. The mixture undergoes reflux at 130-140°C for 3-5 hours.
Reduction Reaction: The 4,4’-bis(4-nitrophenoxy)biphenyl is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection. The reaction is maintained at 40-70°C and 10-20 atm pressure for 5-8 hours.
Industrial Production Methods
The industrial production of 4,4’-Bis(4-aminophenoxy)biphenyl follows similar synthetic routes but is optimized for higher yield and purity. The use of high-selectivity catalysts and efficient purification processes ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-aminophenoxy)biphenyl undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a nickel catalyst or hydrazine with palladium on carbon are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl.
Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
4,4’-Bis(4-aminophenoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and covalent organic frameworks.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenyl ether: Similar structure but lacks the biphenyl core.
4,4’-Diaminodiphenyl sulfone: Contains a sulfone group instead of the phenoxy groups.
4,4’-Bis(4-aminophenoxy)naphthalene: Contains a naphthalene core instead of a biphenyl core.
Uniqueness
4,4’-Bis(4-aminophenoxy)biphenyl is unique due to its combination of a rigid biphenyl core and flexible phenyl ether bridges. This structure imparts high mechanical strength and flexibility, making it suitable for applications requiring both properties. Its ability to form covalent organic frameworks and polyimides further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDATEKARGDBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348223 | |
Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-85-8 | |
Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Bis(4-aminophenoxy)biphenyl?
A1: The molecular formula of this compound is C24H20N2O2, and its molecular weight is 368.42 g/mol.
Q2: How is this compound typically synthesized?
A2: BAPB is commonly synthesized through a two-step process. First, 4-chloronitrobenzene reacts with 4,4'-dihydroxybiphenyl in the presence of potassium carbonate, yielding 4,4'-bis(4-nitrophenoxy)biphenyl. This compound then undergoes a reduction reaction, typically using a Pd/C catalyst and hydrazine hydrate, to produce BAPB [].
Q3: What are the key characteristics of polyimides synthesized with this compound?
A3: BAPB-based polyimides are recognized for their exceptional thermal stability, high glass transition temperatures, excellent mechanical properties, and good chemical resistance [, , ].
Q4: What applications benefit from the properties of this compound-based polyimides?
A4: BAPB-based polyimides find applications in diverse fields, including:
- High-performance films and coatings: for electronics, aerospace, and other demanding environments [, ].
- Proton exchange membranes: in fuel cells due to their proton conductivity and water stability [, , , ].
- Gas separation membranes: for separating gases like helium, nitrogen, and carbon dioxide from methane [].
- Adhesives: offering high-temperature resistance and strong adhesion [].
Q5: How does the incorporation of this compound influence the crystallinity of polyimides?
A5: BAPB can contribute to the development of semi-crystalline polyimides, influencing their melting behavior, recrystallization ability, and crystallization kinetics [, , ]. This semi-crystalline nature can further enhance the mechanical properties and thermal stability of the resulting polymers.
Q6: Can this compound be used to create melt-processable polyimides?
A6: Yes, BAPB is a crucial component in developing melt-processable polyimides [, , ]. These polymers exhibit a low melting temperature and manageable melt viscosity, facilitating their processing using conventional melt-blending techniques.
Q7: Can the properties of BAPB-based polyimides be further modified?
A7: Yes, the properties of BAPB-based polyimides can be further tailored by:
- Copolymerization: Incorporating other diamines or dianhydrides into the polymer backbone can alter solubility, thermal stability, and other characteristics [, , , ].
- Sulfonation: Introducing sulfonic acid groups enhances proton conductivity, making them suitable for fuel cell applications [, , , , ].
- Cross-linking: Cross-linking improves dimensional stability, chemical resistance, and mechanical strength [, ].
- Nanocomposite formation: Adding nanofillers like carbon nanotubes or silica can further enhance mechanical, thermal, and barrier properties [, , ].
Q8: Have computational methods been used to study this compound-based polyimides?
A8: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been instrumental in investigating various aspects of BAPB-based polyimides, including:
- Prediction of thermal properties: such as glass transition temperature and coefficient of thermal expansion [, , ].
- Understanding gas transport properties: simulations provide insights into diffusion coefficients and solubilities of different gases in BAPB-based polyimide membranes [].
- Elucidating the impact of carbon nanotubes on polyimide behavior: simulations help explain the rheological and mechanical property enhancements observed in BAPB-based nanocomposites filled with carbon nanotubes [].
Q9: What is known about the environmental impact and degradation of this compound-based polymers?
A10: While BAPB-based polyimides offer numerous advantages, research on their environmental impact and degradation pathways is crucial for responsible development and application. Further investigations are needed to assess their biodegradability, ecotoxicological effects, and potential for recycling and waste management [].
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